AZD1656: A Technical Overview of a Novel Glucokinase Activator
AZD1656: A Technical Overview of a Novel Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1656 is a novel, orally administered small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[3][4][5] By activating glucokinase, AZD1656 has been investigated for its potential to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][6] This technical guide provides an in-depth overview of the AZD1656 glucokinase activation pathway, summarizing key preclinical and clinical findings, experimental protocols, and safety data.
Core Mechanism of Action: Dual Activation in Pancreas and Liver
AZD1656 exerts its glucose-lowering effects through a dual mechanism of action, targeting glucokinase in both the pancreas and the liver.[1]
-
In Pancreatic β-cells: Glucokinase functions as the primary glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[3][7][8] By activating glucokinase, AZD1656 enhances the β-cell's sensitivity to glucose, leading to increased insulin secretion in a glucose-dependent manner.[1][4] This targeted action helps to restore the appropriate insulin response to elevated blood glucose levels, a key defect in T2DM.[9]
-
In the Liver: The liver is a major site of glucose uptake and storage. Glucokinase in hepatocytes controls the first step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[3][4] This process is crucial for both glycolysis and glycogen (B147801) synthesis.[4] AZD1656 activation of hepatic glucokinase promotes increased glucose uptake from the blood and enhances glycogen synthesis, thereby contributing to the overall reduction in plasma glucose.[1][4]
Below is a diagram illustrating the signaling pathway of AZD1656 in both pancreatic β-cells and hepatocytes.
Pharmacokinetics and Metabolism
Clinical Efficacy and Pharmacodynamics
Multiple clinical trials have evaluated the efficacy of AZD1656 in both healthy individuals and patients with T2DM.
Studies in Healthy Subjects
In single-ascending dose studies in healthy Western and Japanese male subjects under euglycemic clamp conditions, AZD1656 was well-tolerated at doses up to 180 mg.[1] A dose-dependent blood glucose-lowering effect was observed, evidenced by an increased glucose infusion rate required to maintain euglycemia.[1] Furthermore, dose-dependent increases in insulin secretion were noted.[1]
Studies in Patients with Type 2 Diabetes
A randomized, double-blind, placebo-controlled study in patients with T2DM on metformin (B114582) evaluated AZD1656 at various doses for 4 months.[11] The study demonstrated significant reductions in HbA1c from baseline compared to placebo.[11]
Another study involving multiple-ascending doses in T2DM patients showed dose-dependent reductions in plasma glucose.[6] Specifically, fasting plasma glucose (FPG) was reduced by up to 21%, and the mean 24-hour plasma glucose was reduced by up to 24% with AZD1656 compared to placebo.[6] Interestingly, in this study, no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[6]
| Parameter | AZD1656 Effect (vs. Placebo) | Study Population | Reference |
| Fasting Plasma Glucose (FPG) | Up to 21% reduction | T2DM Patients | [6] |
| Mean 24-h Plasma Glucose | Up to 24% reduction | T2DM Patients | [6] |
| HbA1c (4 months) | -0.80% to -0.81% change | T2DM Patients on Metformin | [11] |
| Insulin Secretion | Dose-dependent increase | Healthy Subjects | [1] |
| Glucose Infusion Rate | Dose-dependent increase | Healthy Subjects | [1] |
Immunomodulatory Effects
Beyond its metabolic actions, AZD1656 has been investigated for potential immunomodulatory effects. The ARCADIA trial, a Phase II, randomized, double-blind, placebo-controlled study, assessed the safety and efficacy of AZD1656 in diabetic patients hospitalized with COVID-19.[12][13][14][15] While the trial did not meet its primary endpoint, it suggested a potential beneficial therapeutic effect, with a decrease in deaths and a reduction in the duration of hospitalization in the AZD1656 group compared to placebo.[13] Immunophenotyping and immunochemistry from the trial indicated an immunomodulatory effect of AZD1656.[13] This has led to further exploration of AZD1656 in autoimmune diseases.[16]
Experimental Protocols
Single Ascending Dose Study in Healthy Subjects[1]
-
Study Design: Two single-blind, randomized, placebo-controlled studies in Western and Japanese healthy adult male subjects.
-
Intervention: Oral single ascending doses of AZD1656 up to 180 mg or placebo.
-
Methodology: Doses were administered during euglycemic clamp conditions to prevent hypoglycemia.
-
Primary Outcome Measures: Safety, pharmacokinetics, serum insulin, and glucose infusion rate.
Multiple Ascending Dose Study in T2DM Patients[6]
-
Study Design: A randomized, single-blind, placebo-controlled monotherapy study in two parts.
-
Part A: 32 patients received AZD1656 (7, 20, 40, or 80 mg) twice daily or placebo for 8 days.
-
Part B: 20 patients received individually titrated AZD1656 (15-45 mg) twice daily or placebo for 28 days as outpatients.
-
Primary Outcome Measures: Safety, pharmacokinetics, and pharmacodynamic variables (e.g., plasma glucose).
Safety and Tolerability
AZD1656 has been generally well-tolerated in clinical trials.[1][6] A systematic review and meta-analysis of 23 randomized trials concluded that AZD1656 is a safe glucokinase activator.[17] There was no significant difference between AZD1656 and placebo regarding total non-serious adverse events.[17] While there was a numerical increase in hypoglycemic events, the cumulative relative risk was not statistically significant.[17]
| Adverse Event Category | Relative Risk (AZD1656 vs. Placebo) | 95% Confidence Interval | I² | p-value | Reference |
| Total Non-Serious Adverse Events | 1.09 | 0.96–1.24 | 30% | 0.19 | [17] |
| Hypoglycemic Events | 2.03 | 0.94–4.39 | 0% | 0.07 | [17] |
| Serious Adverse Events | 0.85 | 0.21–3.48 | 0% | - | [17] |
Future Directions
While initially developed for T2DM, the immunomodulatory properties of AZD1656 have opened new avenues for research.[12][15] Ongoing and future studies are exploring its potential in treating autoimmune diseases such as lupus.[16] The dual mechanism of targeting both glucose metabolism and immune function suggests that glucokinase activation could be a promising therapeutic strategy for a range of conditions.
Conclusion
AZD1656 is a potent glucokinase activator with a well-defined dual mechanism of action in the pancreas and liver. Clinical trials have demonstrated its efficacy in lowering blood glucose levels in patients with T2DM with a favorable safety profile. The discovery of its immunomodulatory effects has expanded its potential therapeutic applications beyond diabetes, highlighting the multifaceted role of glucokinase in human physiology. Further research is warranted to fully elucidate its therapeutic potential in both metabolic and autoimmune disorders.
References
- 1. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Property based optimisation of glucokinase activators – discovery of the phase IIb clinical candidate AZD1656 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. manilatimes.net [manilatimes.net]
- 11. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Conduit Pharmaceuticals Announces Phase 2a Clinical Trial of AZD1656 for Treating Multiple Autoimmune Diseases, Including Lupus | Lupus Foundation of America [lupus.org]
- 17. Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
